molecular formula C18H21NO5S B2823771 [[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid CAS No. 81593-56-8

[[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid

Cat. No. B2823771
CAS RN: 81593-56-8
M. Wt: 363.43
InChI Key: XSMBWIUSNGCSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid, commonly known as MTSEA, is a chemical compound that is widely used in scientific research. It belongs to the class of organic compounds known as sulfonamides and is primarily used as a reagent in biochemistry and molecular biology experiments.

Mechanism of Action

MTSEA modifies proteins by reacting with cysteine residues in a thiol-disulfide exchange reaction. The reaction involves the formation of a covalent bond between the sulfhydryl group of the cysteine residue and the sulfonyl group of MTSEA. This reaction can result in the modification of the protein structure and function.
Biochemical and Physiological Effects:
MTSEA has been shown to have a wide range of biochemical and physiological effects. It has been used to study the function of ion channels, enzymes, and receptors. MTSEA has also been used to study the conformational changes of proteins and the structure of protein-protein interactions. In addition, MTSEA has been used to study the effects of mutations on protein function and to investigate the role of specific residues in protein structure and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of MTSEA is its specificity for cysteine residues. This allows for site-specific modifications of proteins, which can be useful for studying protein structure and function. Another advantage of MTSEA is its stability, which allows for long-term storage and use in experiments. However, one limitation of MTSEA is its reactivity with other nucleophiles, which can lead to non-specific modifications. In addition, the use of MTSEA can be limited by the availability of cysteine residues in the protein of interest.

Future Directions

There are many potential future directions for the use of MTSEA in scientific research. One area of interest is the development of new methods for site-specific modification of proteins using MTSEA. Another area of interest is the use of MTSEA to study the conformational changes of proteins in real-time. In addition, MTSEA could be used to study the effects of post-translational modifications on protein function. Further research is needed to fully understand the potential of MTSEA in scientific research.
Conclusion:
MTSEA is a versatile reagent that is widely used in scientific research. It has many potential applications in biochemistry and molecular biology experiments, including site-specific modification of proteins and the study of protein structure and function. Despite its limitations, MTSEA has many advantages that make it a valuable tool for scientific research. Further research is needed to fully understand the potential of MTSEA in scientific research.

Synthesis Methods

MTSEA can be synthesized by reacting 2-(3-methoxyphenyl)ethylamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by recrystallization from ethanol.

Scientific Research Applications

MTSEA is a versatile reagent that is used in a wide range of scientific research applications. It is primarily used in biochemistry and molecular biology experiments to modify proteins and study their structure and function. MTSEA can react with cysteine residues in proteins to form covalent bonds, which can be used to introduce site-specific modifications or crosslinking. MTSEA can also be used to study the conformational changes of proteins by selectively modifying specific residues.

properties

IUPAC Name

2-[2-(3-methoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-14-6-8-17(9-7-14)25(22,23)19(13-18(20)21)11-10-15-4-3-5-16(12-15)24-2/h3-9,12H,10-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMBWIUSNGCSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC(=CC=C2)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid

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